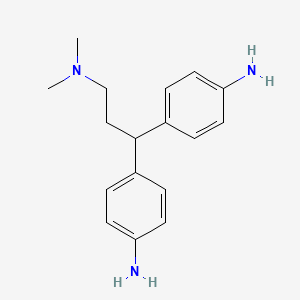
Aniline, 4,4'-(3-dimethylaminopropylidene)DI-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a 3-dimethylaminopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- typically involves the reaction of aniline with 3-dimethylaminopropylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable for studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single aniline group.
4-Dimethylaminoaniline: An aniline derivative with a dimethylamino group attached to the aromatic ring.
Methylenedianiline: A compound with two aniline groups connected by a methylene bridge.
Uniqueness
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is unique due to the presence of the 3-dimethylaminopropylidene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a broader range of chemical reactions compared to simpler aniline derivatives.
Properties
CAS No. |
22083-70-1 |
|---|---|
Molecular Formula |
C17H23N3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-3-(dimethylamino)propyl]aniline |
InChI |
InChI=1S/C17H23N3/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,17H,11-12,18-19H2,1-2H3 |
InChI Key |
RTTHPWSOBOYXNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


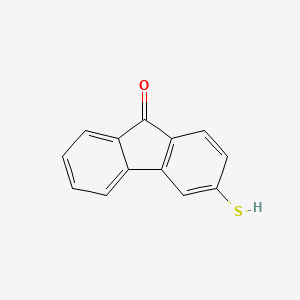
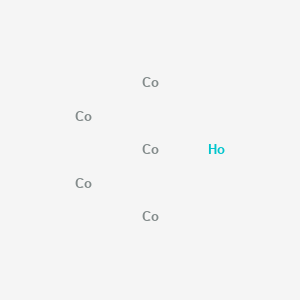
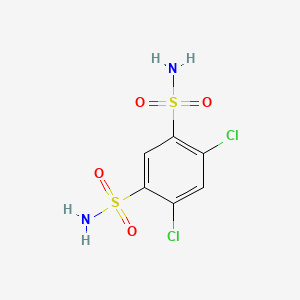
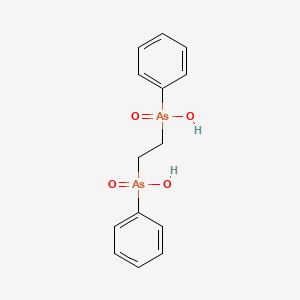
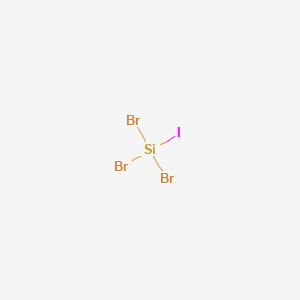
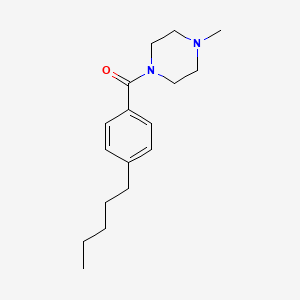
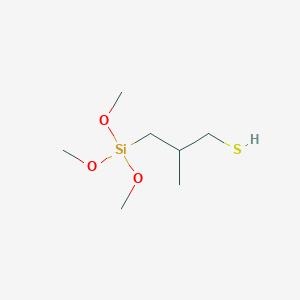
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)


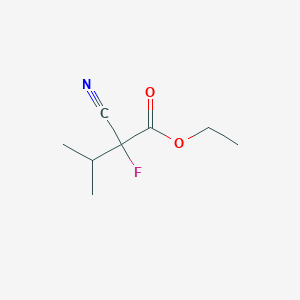

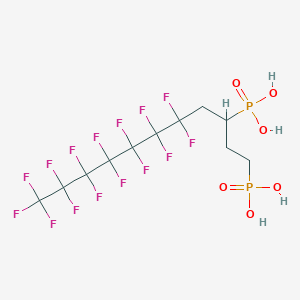
![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
